molecular formula C5H8N2 B092492 1-(2-Cyanoethyl)aziridine CAS No. 1072-66-8

1-(2-Cyanoethyl)aziridine

Cat. No.: B092492
CAS No.: 1072-66-8
M. Wt: 96.13 g/mol
InChI Key: OUZLDCCUOMNCON-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)aziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Cyanoethyl)aziridine can be synthesized through several methods. One common approach involves the reaction of ethyleneimine with acrylonitrile under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the aziridine ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)aziridine undergoes various chemical reactions, including:

    Nucleophilic Ring Opening: This is one of the most common reactions for aziridines. The ring strain in the three-membered ring makes it highly reactive towards nucleophiles, leading to the formation of open-chain compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.

    Substitution Reactions: The cyano group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Ring Opening: Reagents such as amines, alcohols, and thiols are commonly used. The reaction is typically carried out in the presence of a catalyst or under acidic or basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Nucleophilic Ring Opening: The products are often open-chain amines, alcohols, or thiols, depending on the nucleophile used.

    Oxidation: The major products are oxides or hydroxylated derivatives.

    Reduction: The primary products are amines.

Scientific Research Applications

1-(2-Cyanoethyl)aziridine has several applications in scientific research:

    Organic Synthesis: It serves as a valuable building block for the synthesis of various nitrogen-containing heterocycles and other complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with biological activity.

    Polymer Chemistry: It is employed in the production of polyamines and other polymers with unique properties, such as antibacterial and antimicrobial coatings.

    Material Science: The compound is used in the development of advanced materials with specific functionalities, such as CO2 adsorption and chelation.

Mechanism of Action

1-(2-Cyanoethyl)aziridine can be compared with other aziridines and similar compounds:

    Aziridine: The parent compound, aziridine, is less substituted and has different reactivity due to the absence of the cyano group.

    Azetidine: A four-membered nitrogen-containing ring, azetidine, has different ring strain and reactivity compared to aziridines.

    Pyrrolidine: A five-membered nitrogen-containing ring, pyrrolidine, is less strained and has different chemical properties.

Uniqueness: this compound is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and other applications.

Comparison with Similar Compounds

  • Aziridine
  • Azetidine
  • Pyrrolidine

Properties

IUPAC Name

3-(aziridin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c6-2-1-3-7-4-5-7/h1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUZLDCCUOMNCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20147946
Record name 1-Aziridine propionitrile
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Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-66-8
Record name 1-(2-Cyanoethyl)aziridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-66-8
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Record name N-(2-Cyanoethyl)aziridine
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Record name 1-Aziridinepropanenitrile
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Record name 1-Aziridine propionitrile
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Record name 1-Aziridinepropanenitrile
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Record name N-(2-CYANOETHYL)AZIRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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